molecular formula C14H11N3O B14411104 4-(5-Phenyl-1H-1,2,3-triazol-1-yl)phenol CAS No. 84292-47-7

4-(5-Phenyl-1H-1,2,3-triazol-1-yl)phenol

Cat. No.: B14411104
CAS No.: 84292-47-7
M. Wt: 237.26 g/mol
InChI Key: DNVYWENPTDEOCG-UHFFFAOYSA-N
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Description

4-(5-Phenyl-1H-1,2,3-triazol-1-yl)phenol is a compound that belongs to the class of 1,2,3-triazoles, which are nitrogen-containing heterocyclic compounds. These compounds are known for their stability and versatility in various chemical reactions. The presence of both phenyl and triazole groups in the molecule makes it an interesting subject for research in various fields, including medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Phenyl-1H-1,2,3-triazol-1-yl)phenol typically involves a “click” reaction, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is known for its high efficiency and regioselectivity. The general procedure involves the reaction of phenyl azide with phenylacetylene in the presence of a copper catalyst. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or water, under mild conditions .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of heterogeneous catalysts, such as copper nanoparticles, can also enhance the efficiency and recyclability of the catalyst .

Chemical Reactions Analysis

Types of Reactions: 4-(5-Phenyl-1H-1,2,3-triazol-1-yl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-(5-Phenyl-1H-1,2,3-triazol-1-yl)phenol involves its interaction with various molecular targets:

    Molecular Targets: The triazole ring can interact with metal ions and enzymes, affecting their activity.

    Pathways Involved: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their function.

Comparison with Similar Compounds

    1,2,3-Triazole: A basic triazole structure without the phenyl and phenol groups.

    4-(1H-1,2,3-Triazol-1-yl)phenol: Similar structure but without the phenyl group on the triazole ring.

    5-Phenyl-1H-1,2,3-triazole: Lacks the phenol group.

Uniqueness: The combination of these functional groups allows for diverse interactions with biological and chemical systems, making it a versatile compound for research and industrial applications .

Properties

CAS No.

84292-47-7

Molecular Formula

C14H11N3O

Molecular Weight

237.26 g/mol

IUPAC Name

4-(5-phenyltriazol-1-yl)phenol

InChI

InChI=1S/C14H11N3O/c18-13-8-6-12(7-9-13)17-14(10-15-16-17)11-4-2-1-3-5-11/h1-10,18H

InChI Key

DNVYWENPTDEOCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=NN2C3=CC=C(C=C3)O

Origin of Product

United States

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